molecular formula C8H12O B13346337 Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol

Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol

Cat. No.: B13346337
M. Wt: 124.18 g/mol
InChI Key: KEXYAVHJBNJUCG-GJMOJQLCSA-N
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Description

Rel-(1R,2R,4R)-bicyclo[222]oct-5-en-2-ol is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[222]octane framework with an alcohol functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with an appropriate dienophile under controlled temperature and pressure conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The alcohol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol involves its interaction with specific molecular targets and pathways. The alcohol functional group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol is unique due to its specific stereochemistry and the presence of an alcohol functional group, which imparts distinct chemical and physical properties. These features make it valuable for various synthetic and research applications.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol

InChI

InChI=1S/C8H12O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-9H,2,4-5H2/t6-,7+,8-/m1/s1

InChI Key

KEXYAVHJBNJUCG-GJMOJQLCSA-N

Isomeric SMILES

C1C[C@@H]2C=C[C@H]1C[C@H]2O

Canonical SMILES

C1CC2C=CC1CC2O

Origin of Product

United States

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